4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
CAS No.: 685107-38-4
Cat. No.: VC7812437
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685107-38-4 |
|---|---|
| Molecular Formula | C12H9N3O2 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17) |
| Standard InChI Key | SPUWGRXKFQCJJW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O |
| Canonical SMILES | CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O |
Introduction
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its complex ring structure, which includes both pyrimidine and benzimidazole moieties, contributing to its diverse biological activities and chemical properties . It is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects.
Synthesis Methods
The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold.
Synthesis Steps
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Condensation Reaction: The reaction involves the condensation of 2-aminobenzimidazole with a carboxylic acid derivative.
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Reflex in Pyridine: The reactants are heated under reflux in pyridine to form the pyrimidobenzimidazole structure.
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Carboxylation: The resulting compound undergoes carboxylation to introduce the carboxylic acid group.
Biological Activities and Applications
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid exhibits a wide range of biological activities due to its ability to interact with various enzymes and protein receptors. These activities include:
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Antimicrobial Activity: The compound has shown potent antibacterial properties against strains like E. coli and S. aureus.
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Antiviral Activity: It has potential antiviral effects by inhibiting viral replication and entry into host cells.
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Anticancer Activity: Derivatives of benzimidazole are known for their anticancer properties, which could apply to this compound as well.
Chemical Reactions
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group.
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Condensation: Reactions with aldehydes or ketones to form more complex structures.
Research Applications
This compound is used in various scientific research applications:
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Chemistry: As a building block for synthesizing complex heterocyclic compounds.
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Biology: Studied for its potential biological activities, including antimicrobial and anticancer effects.
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Medicine: Explored for therapeutic potential due to its structural similarity to nucleic acid bases.
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